Baileyin
Description
Baileyin is a sesquiterpene lactone belonging to the germacranolide class, recognized for its notable anticancer activity. It is structurally characterized by a 10-membered ring system with an α-methylene-γ-lactone moiety, a feature common to many bioactive sesquiterpene lactones .
Properties
Molecular Formula |
C15H20O4 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(1R,3R,5R,7S,8Z,11S)-7-hydroxy-5,9-dimethyl-14-methylidene-4,12-dioxatricyclo[9.3.0.03,5]tetradec-8-en-13-one |
InChI |
InChI=1S/C15H20O4/c1-8-4-10(16)7-15(3)13(19-15)6-11-9(2)14(17)18-12(11)5-8/h4,10-13,16H,2,5-7H2,1,3H3/b8-4-/t10-,11-,12+,13-,15-/m1/s1 |
InChI Key |
PRFWDFBVAWMKOR-BBWOBEDSSA-N |
SMILES |
CC1=CC(CC2(C(O2)CC3C(C1)OC(=O)C3=C)C)O |
Isomeric SMILES |
C/C/1=C/[C@H](C[C@@]2([C@H](O2)C[C@H]3[C@H](C1)OC(=O)C3=C)C)O |
Canonical SMILES |
CC1=CC(CC2(C(O2)CC3C(C1)OC(=O)C3=C)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Costunolide
- Structure: Contains a germacranolide skeleton with an α-methylene-γ-lactone group, similar to this compound.
- Source : Isolated from Saussurea costus (云木香) .
- Activity : Demonstrates cytotoxic activity against multiple cancer cell lines (e.g., breast, lung) and anti-inflammatory properties. Its IC₅₀ values vary between 5–20 μM depending on the cell type .
- Key Difference: Costunolide has been more extensively studied, with established roles in inhibiting NF-κB signaling, a pathway less explicitly linked to this compound in the provided literature .
Dehydrocostuslactone
- Structure: A dehydrogenated derivative of costunolide, retaining the α-methylene-γ-lactone moiety.
- Source : Also derived from Saussurea costus .
- Activity: Exhibits stronger antiproliferative effects than costunolide in some studies, with IC₅₀ values as low as 2 μM in colorectal cancer models. It additionally shows antimicrobial activity .
- Key Difference: The presence of a double bond in dehydrocostuslactone enhances its reactivity and bioavailability compared to this compound and costunolide .
Molephantin
- Structure: A germacranolide with a fused epoxy ring, differing slightly from this compound’s core structure.
- Source : Isolated from Elephantopus species.
- Activity : Displays potent cytotoxic effects, particularly in leukemia cells, but lacks the broad-spectrum anticancer profile attributed to this compound .
Comparative Data Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
